4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with an aminopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Aminopyrrolidine Moiety: The aminopyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the aminopyrrolidine.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired N,N,1-trimethyl substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products.
Scientific Research Applications
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities with the aminopyrrolidine moiety.
Pyrazole Derivatives: Compounds such as 1-methyl-3-pyrazolecarboxamide have similar pyrazole ring structures.
Uniqueness
4-((3-Aminopyrrolidin-1-yl)methyl)-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H21N5O |
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Molecular Weight |
251.33 g/mol |
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]-N,N,1-trimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H21N5O/c1-15(2)12(18)11-9(6-16(3)14-11)7-17-5-4-10(13)8-17/h6,10H,4-5,7-8,13H2,1-3H3 |
InChI Key |
GSBRHQLUEQNKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C)CN2CCC(C2)N |
Origin of Product |
United States |
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